5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHGYQODIKCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.
Scientific Research Applications
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s 5-amino group distinguishes it from analogues with amino substituents at other positions. For example:
- 4-Amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 1909294-50-3) places the amino group at position 4, forming a salt that enhances solubility but may reduce membrane permeability .
Methyl and phenyl substituents also influence properties:
- 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one lacks the 5-amino group but shares the 2-methyl and 4-phenyl motifs.
- 4-[(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one replaces the phenyl group with a benzothiazole ring, introducing electron-withdrawing effects that could modulate reactivity .
Physicochemical Properties
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Target Compound | 2-Me, 4-Ph, 5-NH₂ | High polarity, moderate solubility |
| 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | 2-Ph, 5-Me | Lower polarity, higher lipophilicity |
| 4-Amino-5-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | 4-NH₂, 5-Ph (salt form) | Enhanced water solubility |
| 3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one | 3-NH₂, 4-Ph | Reduced hydrogen-bonding capacity |
Research Findings and Implications
Crystallography and Stability
- Co-crystallization Studies: Compounds like 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one form co-crystals with zwitterionic tautomers, highlighting the role of substituents in stabilizing crystal lattices. The target compound’s amino group may facilitate similar interactions .
- Software Tools : Structural elucidation of pyrazolones often employs programs like SHELXL and ORTEP , which are critical for analyzing anisotropic displacement and hydrogen-bonding networks .
Biological Activity
5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one (commonly referred to as AMPP) is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMPP, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of AMPP is , with a molecular weight of approximately 204.23 g/mol. The structure features a pyrazolone ring, which is known for its biological significance and versatility in pharmacological applications.
- Antioxidant Activity : AMPP exhibits significant antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Effects : AMPP has been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition plays a crucial role in reducing inflammation in various models of inflammatory diseases.
- Anticancer Properties : Research indicates that AMPP demonstrates cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of AMPP:
Case Studies
- Antioxidant Study : A study conducted by researchers demonstrated that AMPP significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for diabetes management by mitigating oxidative damage.
- Anti-inflammatory Research : In a model of rheumatoid arthritis, AMPP administration led to decreased levels of inflammatory markers and improved joint function, indicating its promise as an anti-inflammatory drug.
- Cancer Therapeutics : A recent investigation into the anticancer properties of AMPP revealed that it not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one and its derivatives?
- Answer: The compound is typically synthesized via condensation reactions between hydrazines and β-diketones or β-ketoesters. For example, the Vilsmeier–Haack reaction is used to introduce formyl groups to pyrazolone precursors, followed by amination steps . Optimization of reaction conditions (e.g., acidic/basic catalysts, solvent polarity, and temperature gradients) is critical for yield enhancement. For instance, using acetic acid as a catalyst in ethanol at 60–80°C improves cyclization efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Multimodal characterization is essential:
- X-ray crystallography resolves the 3D arrangement of substituents, particularly the dihydro-pyrazol-3-one ring and phenyl group orientation .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., NH₂ groups at δ 4.8–5.2 ppm) and confirms stereochemistry .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What analytical techniques are recommended to assess purity and stability of this compound under varying storage conditions?
- Answer:
- HPLC-PDA with C18 columns (acetonitrile/water mobile phase) monitors degradation products.
- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures typically >200°C .
- Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity and oxidative degradation .
Advanced Research Questions
Q. How do substituent modifications on the pyrazolone ring influence bioactivity?
- Answer: Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance anti-inflammatory activity by modulating COX-2 inhibition .
- Amino groups at position 5 improve solubility and enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Phenyl ring substituents (e.g., -OCH₃ or -Cl) alter pharmacokinetics by affecting logP values and membrane permeability .
Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Answer: Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardizing assay protocols (e.g., consistent cell lines, incubation times, and positive controls) .
- Computational validation via molecular docking (e.g., AutoDock Vina) to verify binding affinities against target proteins .
- Dose-response curve replication across independent labs to confirm reproducibility .
Q. What in silico tools predict the ADMET profile of this compound derivatives?
- Answer:
- SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
- MD simulations (GROMACS) model compound stability in biological membranes over nanosecond timescales .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Answer:
- Flow chemistry enables precise control of residence time and temperature, reducing side reactions .
- Crystallization optimization (e.g., using ethyl acetate/hexane mixtures) enhances purity to >98% .
- In-line FTIR monitoring tracks intermediate formation in real time .
Q. What experimental designs are suitable for elucidating the mechanism of action in anticancer studies?
- Answer:
- Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment.
- Apoptosis assays (Annexin V/PI staining) quantify cell death pathways .
- Mitochondrial membrane potential assays (JC-1 dye) assess early-stage apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
